molecular formula C12H10N3O3P B045318 Diphenylphosphoryl azide CAS No. 26386-88-9

Diphenylphosphoryl azide

Cat. No. B045318
CAS RN: 26386-88-9
M. Wt: 275.2 g/mol
InChI Key: SORGEQQSQGNZFI-UHFFFAOYSA-N
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Patent
US05416222

Procedure details

5.0 g of known monoethyl 1,1-cyclopropanedicarboxylate, 4.5 ml of triethylamine and 6.9 ml of diphenyl phosphorazidate (DPPA) were added to 80 ml of tert-butyl alcohol and the mixture was refluxed at 90° to 100° C. for 4 h. After distilling the solvent, the residue was dissolved in ethyl acetate and washed with 5% citric acid, saturated aqueous sodium carbonate solution and saturated aqueous sodium chloride solution and then dried. The solvent was distilled off to obtain 5.7 g of the desired compound (P-12) the form of a light yellow oil.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
4.5 mL
Type
reactant
Reaction Step One
Quantity
6.9 mL
Type
reactant
Reaction Step One
Quantity
80 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]1(C([O-])=O)([C:4]([O:6][CH2:7][CH3:8])=[O:5])[CH2:3][CH2:2]1.C([N:14]([CH2:17]C)CC)C.P(N=[N+]=[N-])(=O)(OC1C=CC=CC=1)[O:20]C1C=CC=CC=1.[C:38]([OH:42])([CH3:41])([CH3:40])[CH3:39]>>[C:38]([O:42][C:17]([NH:14][C:1]1([C:4]([O:6][CH2:7][CH3:8])=[O:5])[CH2:2][CH2:3]1)=[O:20])([CH3:41])([CH3:40])[CH3:39]

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
C1(CC1)(C(=O)OCC)C(=O)[O-]
Name
Quantity
4.5 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
6.9 mL
Type
reactant
Smiles
P(OC1=CC=CC=C1)(OC1=CC=CC=C1)(=O)N=[N+]=[N-]
Name
Quantity
80 mL
Type
reactant
Smiles
C(C)(C)(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was refluxed at 90° to 100° C. for 4 h
Duration
4 h
DISTILLATION
Type
DISTILLATION
Details
After distilling the solvent
DISSOLUTION
Type
DISSOLUTION
Details
the residue was dissolved in ethyl acetate
WASH
Type
WASH
Details
washed with 5% citric acid, saturated aqueous sodium carbonate solution and saturated aqueous sodium chloride solution
CUSTOM
Type
CUSTOM
Details
dried
DISTILLATION
Type
DISTILLATION
Details
The solvent was distilled off

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)NC1(CC1)C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 5.7 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.